1-(Chloromethyl)-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene
Overview
Description
1-(Chloromethyl)-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C8H2ClF7 and its molecular weight is 266.54 g/mol. The purity is usually 95%.
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Scientific Research Applications
Application in Synthetic Chemistry
1-(Chloromethyl)-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene has been utilized in various synthetic chemistry applications. For instance, it served as a starting material in the scalable production of APD334 precursor 4-chloromethyl-1-cyclopentyl-2-(trifluoromethyl)benzene. This process involved a two-step method starting from commercially available materials and was scaled up to pilot-plant production (Sengupta et al., 2015).
Applications in Electrophilic Reactions
The compound has been used in electrophilic reactions, like iodination of alkyl substituted benzenes. Specifically, elemental iodine activated by a derivative of this compound was employed for selective and effective iodination of benzene derivatives (Stavber et al., 2002).
In Fluorine Chemistry
This chemical is significant in fluorine chemistry, particularly in the synthesis of fluorinated molecules relevant to conducting polymer research. It has been transformed into various fluorinated compounds, showcasing its versatility in creating new materials with potential applications in electronics and materials science (Krebs & Jensen, 2003).
Role in Organic Chemistry
In organic chemistry, derivatives of this compound have been used as catalysts or mediators in various reactions. For example, the 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) derivative is a valuable reagent for electrophilic fluorination and has been employed in various functionalizations of organic compounds (Stavber & Zupan, 2005).
Applications in Crystallography and Molecular Structure
The compound has also been studied in the context of molecular symmetry in the solid state and crystal structures. Research into bis-(chloromethyl)benzenes, which include derivatives of the compound , provided insights into molecular symmetry persistence in the solid state, contributing to our understanding of crystallography and molecular structure (Basaran et al., 1992).
Mechanism of Action
Target of Action
Similar compounds are often used as intermediates in the synthesis of dyes, pharmaceuticals, pesticides, insecticides, and herbicides .
Mode of Action
Compounds with similar structures often undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution .
Action Environment
The action, efficacy, and stability of “1-(Chloromethyl)-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene” can be influenced by various environmental factors .
Properties
IUPAC Name |
1-(chloromethyl)-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2ClF7/c9-1-2-4(10)6(12)3(8(14,15)16)7(13)5(2)11/h1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQPOEOIIDQDDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2ClF7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10513515 | |
Record name | 1-(Chloromethyl)-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10513515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
248262-31-9 | |
Record name | 1-(Chloromethyl)-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10513515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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